molecular formula C21H21NO2 B1292879 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid CAS No. 932841-17-3

2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid

Cat. No.: B1292879
CAS No.: 932841-17-3
M. Wt: 319.4 g/mol
InChI Key: OBBSXNIQMWIQIP-UHFFFAOYSA-N
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Description

2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a condensation reaction between an aromatic aldehyde and a ketone in the presence of an acidic catalyst. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or acetic acid.

Another approach is the Pfitzinger reaction, which involves the reaction of an isatin derivative with an aromatic aldehyde in the presence of a base. This method can be used to introduce various substituents on the quinoline ring, allowing for the synthesis of a wide range of quinoline derivatives.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters can be tailored to achieve efficient production.

Chemical Reactions Analysis

2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different substituents on the quinoline ring. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties, and this compound may exhibit similar activities.

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules

    Biological Studies: The compound can be used in biological studies to investigate its effects on different biological pathways and targets. Its potential biological activities make it a useful tool for studying cellular processes and disease mechanisms.

    Industrial Applications: The compound’s chemical properties make it suitable for use in industrial applications, such as the development of new materials, catalysts, and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid depends on its specific biological target and application. In medicinal chemistry, the compound may interact with enzymes, receptors, or other molecular targets to exert its effects. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to their antimicrobial and anticancer activities.

The compound’s interaction with molecular targets can involve binding to active sites, forming covalent bonds, or inducing conformational changes in the target protein. The specific pathways and mechanisms involved depend on the compound’s structure and the nature of its interactions with the target.

Comparison with Similar Compounds

2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid can be compared with other quinoline derivatives to highlight its uniqueness. Similar compounds include:

    2-Phenylquinoline-4-carboxylic acid: This compound lacks the butyl group, which may affect its biological activity and chemical reactivity.

    6-Methylquinoline-4-carboxylic acid: This compound lacks the butylphenyl group, which may influence its interactions with biological targets and its overall properties.

    2-(4-Methylphenyl)-6-methylquinoline-4-carboxylic acid: This compound has a methyl group instead of a butyl group, which may alter its chemical and biological properties.

The presence of the butylphenyl group in this compound may enhance its lipophilicity, affecting its solubility, membrane permeability, and overall biological activity

Properties

IUPAC Name

2-(4-butylphenyl)-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-3-4-5-15-7-9-16(10-8-15)20-13-18(21(23)24)17-12-14(2)6-11-19(17)22-20/h6-13H,3-5H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBSXNIQMWIQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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